
2-Amino-4-methylpyridine
Overview
Description
Aminopicoline, also known as 2-amino-4-picoline or 2-amino-4-methylpyridine, is an organic compound with the molecular formula C6H8N2. It is a derivative of picoline, which is a methyl-substituted pyridine. Aminopicoline is a colorless to pale yellow liquid with a characteristic odor. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminopicoline can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with ammonia, followed by methylation. Another method includes the reduction of 2-nitro-4-picoline using hydrogen in the presence of a catalyst .
Industrial Production Methods
In industrial settings, aminopicoline is produced through the catalytic hydrogenation of 2-nitro-4-picoline. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
Aminopicoline undergoes various chemical reactions, including:
Oxidation: Aminopicoline can be oxidized to form picolinic acid derivatives.
Reduction: The nitro group in 2-nitro-4-picoline can be reduced to form aminopicoline.
Substitution: Aminopicoline can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Picolinic acid derivatives.
Reduction: Aminopicoline from 2-nitro-4-picoline.
Substitution: Various substituted picoline derivatives.
Scientific Research Applications
Aminopicoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Aminopicoline derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs targeting specific enzymes and receptors.
Industry: Aminopicoline is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of aminopicoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, aminopicoline derivatives have been shown to inhibit the activity of certain enzymes, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-picoline: Another derivative of picoline with similar chemical properties.
2-Amino-5-picoline: A positional isomer of aminopicoline with different reactivity.
2-Amino-6-picoline: Another isomer with unique chemical behavior.
Uniqueness of Aminopicoline
Aminopicoline is unique due to its specific position of the amino and methyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Additionally, aminopicoline’s derivatives have shown promising biological activities, making it a valuable compound in medicinal chemistry .
Biological Activity
2-Amino-4-methylpyridine (2-AMP) is an organic compound with significant biological activity, particularly as an inhibitor of nitric oxide synthase (NOS). This article explores its mechanisms of action, pharmacological effects, and potential applications based on diverse research findings.
This compound belongs to the class of aminopyridines, characterized by an amino group attached to a pyridine ring. Its chemical structure is represented as follows:
- Molecular Formula: CHN
- Molecular Weight: 108.14 g/mol
Inhibition of Nitric Oxide Synthase
The primary biological activity of 2-AMP is its role as a potent inhibitor of inducible nitric oxide synthase (iNOS) . Research indicates that:
- In vitro Studies: 2-AMP exhibits competitive inhibition of NOS II derived from mouse RAW 264.7 cells with an IC50 value of 6 nM. This inhibition is less potent on human recombinant NOS II (IC50 = 40 nM) and even less on NOS I and III (IC50 = 100 nM) .
- In vivo Studies: When administered intravenously in conscious rats, it inhibited the rise in plasma nitrate induced by lipopolysaccharide (LPS), demonstrating a selective action for NOS II over NOS III with a selectivity ratio of approximately 6.9 .
Impact on Nitric Oxide Production
The inhibition of NOS II leads to reduced production of nitric oxide (NO), which plays a critical role in various physiological processes including vasodilation and immune response. The competitive nature of 2-AMP's inhibition suggests that it can effectively modulate NO levels under pathological conditions such as inflammation .
Case Studies and Clinical Applications
- Inflammatory Response Modulation:
- Potential Use in Radiopharmaceuticals:
Comparative Biological Activity
A comparative analysis of various inhibitors shows that while 2-AMP is highly selective for iNOS, other compounds like NG-monomethyl-L-arginine (L-NMMA) and N6-iminoethyl-L-lysine (L-NIL) exhibit broader inhibition profiles across different NOS isoforms. This selectivity may enhance its therapeutic potential by minimizing off-target effects .
Compound | IC50 (nM) | Selectivity for iNOS |
---|---|---|
This compound | 6 | High |
Human recombinant NOS II | 40 | Moderate |
Human recombinant NOS I/III | 100 | Low |
NG-monomethyl-L-arginine | 3000 | Non-selective |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Amino-4-methylpyridine and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:
- Stepwise alkylation and fluorination : Starting with intermediates like compound 35, sequential reactions with di-tert-butyl dicarbonate, methanesulfonyl chloride, and [18F]fluoride yield radiolabeled analogues (68–83% yields) .
- Bromination : this compound can be brominated using fuming sulfuric acid and bromine at 0°C to produce 3,5-dibromo derivatives (54% yield), useful for IL-8 receptor antagonist synthesis .
- Cross-coupling : Negishi cross-coupling strategies with organozinc reagents enable large-scale synthesis of methyl-substituted bipyridines from this compound precursors .
Q. How is the purity and structural integrity of this compound confirmed in research settings?
- Methodological Answer : Analytical techniques include:
- Reverse-phase HPLC : Used to verify radiochemical purity (>99.9%) and specific activity (e.g., 2,160 ± 1,660 mCi/μmol for [18F]9) .
- LC-MS (ESI) : Confirms molecular weight and intermediate structures (e.g., Waters ZQ 4000 system with C18 columns) .
- Elemental analysis or TLC : Validates purity (>95%) for non-radioactive compounds .
Q. What are the solubility and stability considerations for this compound in experimental protocols?
- Methodological Answer :
- Solubility : Freely soluble in DMF, water, and lower alcohols; poorly soluble in petroleum ether .
- Stability :
- In vitro : Stable in heparinized whole blood for >2 hours (ethanol precipitation and radio-TLC analysis) .
- In vivo : Rapid metabolism observed in rats (plasma half-life <30 minutes), requiring cold-chain storage to prevent degradation .
Advanced Research Questions
Q. What methodologies are used to assess the inhibitory activity of this compound against nitric oxide synthase (NOS) isoforms?
- Methodological Answer :
- Enzyme assays :
- NOS inhibition : Recombinant iNOS, eNOS, and nNOS are incubated with 0.1 μCi [3H]arginine in 96-well plates. Reactions are quenched with yttrium-silicate SPA beads, and IC50 values are calculated using Kaleidagraph software (e.g., 6 nM for murine iNOS vs. 40 nM for human iNOS) .
- Selectivity : Calcium/calmodulin is added for eNOS/nNOS activation, while iNOS assays omit these cofactors to mimic inducible conditions .
- Western blot : Validates iNOS expression in LPS-treated mouse lung tissues .
Q. How can radiolabeled analogues of this compound be synthesized for in vivo imaging studies?
- Methodological Answer :
- Radiolabeling :
Fluorine-18 incorporation : [18F]Fluoride is reacted with precursor compounds (e.g., mesylate intermediates) in acetonitrile, followed by HPLC purification (120-minute process) .
Quality control : Radiochemical purity (>99%) is confirmed via co-elution with non-radioactive standards using radio-HPLC .
- In vivo PET imaging : Radiolabeled compounds (~50 μCi dose) are injected into LPS-treated mice, with biodistribution quantified via gamma counting of dissected tissues .
Q. What strategies improve the selectivity of this compound derivatives for inducible NOS (iNOS) over other isoforms?
- Methodological Answer :
- Chiral linkers : Proline-derived chiral linkers orient the compound to interact uniquely with Glu592 and heme propionate in nNOS, reducing off-target effects .
- Substituent optimization : Trifluoromethyl or methoxy groups at specific positions enhance iNOS binding affinity while sterically hindering eNOS/nNOS active sites .
Q. How are in vivo biodistribution and metabolic stability of this compound derivatives evaluated?
- Methodological Answer :
- Biodistribution studies :
LPS-induced inflammation : Mice are pre-treated with LPS to upregulate iNOS. Radiolabeled compounds are injected, and %ID/g (percentage injected dose per gram) is measured in organs at 5–120 minutes post-injection .
Blocking studies : Co-administration of iNOS inhibitors (e.g., 1400W) reduces radiotracer uptake in inflamed tissues, confirming target specificity .
- Metabolic stability : Plasma samples are centrifuged, treated with acetonitrile, and analyzed via radio-TLC/HPLC to quantify parent compound vs. metabolites .
Properties
IUPAC Name |
4-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGLBZRQYOWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044720 | |
Record name | 4-Methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695-34-1 | |
Record name | 2-Amino-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=695-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-4-picoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-amino-4-methylpyridine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6972 | |
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Record name | 2-amino-4-methylpyridine | |
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Record name | 2-Pyridinamine, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 4-Methylpyridin-2-amine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.711 | |
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Record name | 2-AMINO-4-METHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394N1Z644H | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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